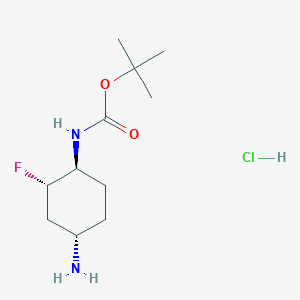
(1S,2S,4S)-1-(Boc-amino)-4-amino-2-fluorocyclohexane HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-[(1S,2S,4S)-rel-4-amino-2-fluoro-cyclohexyl]carbamate;hydrochloride: is a chemical compound with the molecular formula C11H21FN2O2. It is a derivative of cyclohexylamine, where the amino group is protected by a tert-butyl carbamate group, and the compound is further modified with a fluorine atom at the 2-position of the cyclohexyl ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1S,2S,4S)-rel-4-amino-2-fluoro-cyclohexyl]carbamate typically involves the following steps:
Protection of the Amino Group: The amino group of cyclohexylamine is protected using tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction forms the tert-butyl carbamate derivative.
Fluorination: The protected amine is then subjected to fluorination at the 2-position of the cyclohexyl ring using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or similar reagents.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position.
Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions, such as treatment with trifluoroacetic acid or hydrogen chloride gas.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the functional groups present.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Deprotection: Trifluoroacetic acid or hydrogen chloride gas in anhydrous conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Deprotected Amine: Removal of the tert-butyl carbamate group yields the free amine.
Oxidized or Reduced Products: Depending on the reaction conditions, various oxidized or reduced derivatives can be obtained.
科学的研究の応用
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the synthesis of fluorinated compounds, which are valuable in medicinal chemistry.
Biology:
- Studied for its potential biological activity, including its interactions with enzymes and receptors.
- Used in the development of fluorinated analogs of biologically active compounds.
Medicine:
- Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
- Used as a precursor in the synthesis of pharmaceutical intermediates.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Employed in the synthesis of agrochemicals and other industrial products.
作用機序
The mechanism of action of tert-butyl N-[(1S,2S,4S)-rel-4-amino-2-fluoro-cyclohexyl]carbamate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the tert-butyl carbamate group provides stability and protection to the amino group. The compound can modulate the activity of its targets by acting as an inhibitor or activator, depending on the specific application.
類似化合物との比較
tert-Butyl N-[(1S,2S,4S)-rel-4-amino-cyclohexyl]carbamate: Lacks the fluorine atom, resulting in different reactivity and biological activity.
tert-Butyl N-[(1S,2S,4S)-rel-4-amino-2-chloro-cyclohexyl]carbamate: Contains a chlorine atom instead of fluorine, leading to different chemical properties and applications.
tert-Butyl N-[(1S,2S,4S)-rel-4-amino-2-methyl-cyclohexyl]carbamate: Substituted with a methyl group, affecting its steric and electronic properties.
Uniqueness: The presence of the fluorine atom in tert-butyl N-[(1S,2S,4S)-rel-4-amino-2-fluoro-cyclohexyl]carbamate;hydrochloride imparts unique chemical and biological properties, such as increased stability, enhanced binding affinity, and improved selectivity. These features make it a valuable compound in various scientific and industrial applications.
特性
分子式 |
C11H22ClFN2O2 |
|---|---|
分子量 |
268.75 g/mol |
IUPAC名 |
tert-butyl N-[(1S,2S,4S)-4-amino-2-fluorocyclohexyl]carbamate;hydrochloride |
InChI |
InChI=1S/C11H21FN2O2.ClH/c1-11(2,3)16-10(15)14-9-5-4-7(13)6-8(9)12;/h7-9H,4-6,13H2,1-3H3,(H,14,15);1H/t7-,8-,9-;/m0./s1 |
InChIキー |
FQLYTSSAZNHTSA-YWUTZLAHSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@H]1CC[C@@H](C[C@@H]1F)N.Cl |
正規SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1F)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


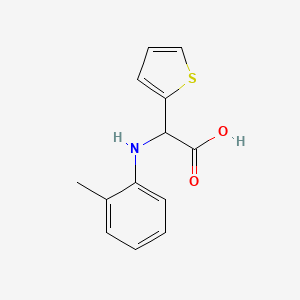
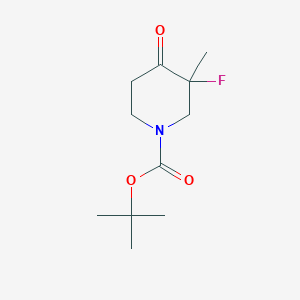


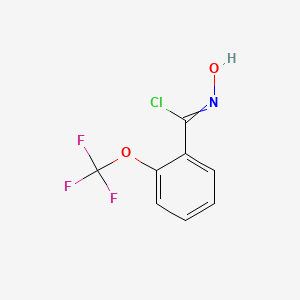
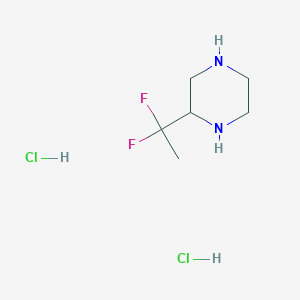
![2-[5-Chloro-2-[(4-methoxyphenyl)methoxymethyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13920087.png)
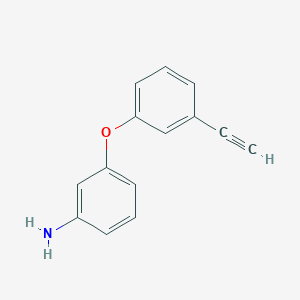
![3-Methyl-1-{2-[(4-nitrophenyl)amino]-2-oxoethyl}pyridinium](/img/structure/B13920092.png)
![4-(2,5-Dimethyl-5,6,7,8-tetrahydro-benzo[4,5]-thieno[2,3-d]pyrimidin-4-ylamino)-butyric acid](/img/structure/B13920098.png)
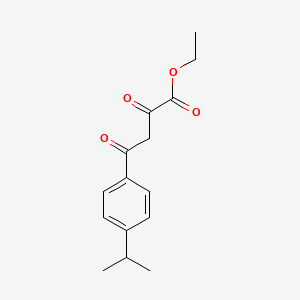


![3-[9-(4,6-Diphenyl-1,3,5-triazin-2-yl)dibenzofuran-2-yl]-9-phenylcarbazole](/img/structure/B13920137.png)
